molecular formula C10H15BN2O4 B591764 (6-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid CAS No. 883231-20-7

(6-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid

Cat. No.: B591764
CAS No.: 883231-20-7
M. Wt: 238.05
InChI Key: KAFAFKANQAGBRH-UHFFFAOYSA-N
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Description

(6-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C10H15BN2O4. It is a derivative of pyridine and boronic acid, featuring a tert-butoxycarbonyl (Boc) protected amino group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: (6-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (6-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid in chemical reactions involves the formation of transient intermediates that facilitate the transfer of functional groups. In Suzuki-Miyaura coupling, the boronic acid group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation and reductive elimination to form the desired biaryl product .

Comparison with Similar Compounds

Uniqueness: (6-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid is unique due to its combination of a Boc-protected amino group and a boronic acid moiety, making it particularly useful in the synthesis of nitrogen-containing biaryl compounds .

This compound’s versatility and reactivity make it a valuable tool in various fields of scientific research and industrial applications.

Properties

IUPAC Name

[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BN2O4/c1-10(2,3)17-9(14)13-8-5-4-7(6-12-8)11(15)16/h4-6,15-16H,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFAFKANQAGBRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)NC(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716461
Record name {6-[(tert-Butoxycarbonyl)amino]pyridin-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883231-20-7
Record name {6-[(tert-Butoxycarbonyl)amino]pyridin-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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